(3-Methyl-2-furyl)methanol

Physical Chemistry Process Engineering Chemical Separation

(3-Methyl-2-furyl)methanol (CAS 20416-16-4) is a methyl-substituted furfuryl alcohol derivative. It is characterized by a furan ring with a hydroxymethyl group at the 2-position and a methyl group at the 3-position, resulting in a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 20416-16-4
Cat. No. B1352820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-2-furyl)methanol
CAS20416-16-4
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)CO
InChIInChI=1S/C6H8O2/c1-5-2-3-8-6(5)4-7/h2-3,7H,4H2,1H3
InChIKeyWXEPXQSJJAEGFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-2-furyl)methanol: Baseline Physicochemical and Structural Profile


(3-Methyl-2-furyl)methanol (CAS 20416-16-4) is a methyl-substituted furfuryl alcohol derivative [1]. It is characterized by a furan ring with a hydroxymethyl group at the 2-position and a methyl group at the 3-position, resulting in a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. The compound is a key intermediate in the synthesis of heterocyclic compounds and has applications in flavor and fragrance research [2]. It is commercially available with a typical purity of 95% .

Why Generic Substitution Fails for (3-Methyl-2-furyl)methanol in Chemical Synthesis and Flavor Applications


While furfuryl alcohol and its derivatives share a core furan structure, the position and presence of the methyl group in (3-Methyl-2-furyl)methanol fundamentally alter its chemical reactivity, physicochemical properties, and sensory characteristics [1]. For example, the 3-methyl substitution introduces steric hindrance and electronic effects that influence the compound's behavior in Wittig rearrangements and other key synthetic transformations [2]. Furthermore, the distinct odor profile of this specific regioisomer is critical for achieving targeted flavor and fragrance outcomes, preventing direct interchangeability with non-methylated or differently substituted analogs .

Quantitative Differentiation of (3-Methyl-2-furyl)methanol from Closest Analogs


Regioisomeric Impact on Boiling Point and Density Compared to Furfuryl Alcohol

The presence of a methyl group at the 3-position of the furan ring significantly elevates the boiling point and reduces the density of (3-Methyl-2-furyl)methanol compared to its unsubstituted analog, furfuryl alcohol. This difference is critical for separation and purification processes .

Physical Chemistry Process Engineering Chemical Separation

Influence of Methyl Substitution on Lipophilicity (XLogP3) for Enhanced Membrane Permeability

The methyl group at the 3-position increases the lipophilicity of the molecule by 0.8 logP units compared to the unsubstituted furfuryl alcohol, as determined by computed XLogP3 values. This modification can significantly enhance the compound's ability to cross biological membranes [1].

Medicinal Chemistry Pharmacokinetics Drug Design

Unique Reactivity in Wittig Rearrangement for Divergent Synthesis of 3-Substituted Furans

The Wittig rearrangement of 3-furylmethyl ethers provides a facile route to (3-Methyl-2-furyl)methanol derivatives. Notably, the reaction also yields 3-substituted furans as byproducts, a pathway not observed with unsubstituted furfuryl alcohol derivatives due to the directing and stabilizing effect of the 3-methyl group [1].

Organic Synthesis Methodology Heterocyclic Chemistry

Regioisomeric Purity and Sensory Profile: A Critical Distinction from 5-Methylfurfuryl Alcohol

The position of the methyl group on the furan ring dictates the odor quality. (3-Methyl-2-furyl)methanol is described as having a distinct, nutty, and coffee-like aroma, while its 5-methyl isomer is characterized by a sweet, fruity odor . This difference is not subtle; it is a fundamental distinction in flavor chemistry.

Flavor Chemistry Fragrance Sensory Science

High-Value Application Scenarios for (3-Methyl-2-furyl)methanol Based on Differentiated Properties


Scaffold for Medicinal Chemistry: Optimizing LogP for CNS Drug Candidates

The 0.8 unit increase in XLogP3 compared to furfuryl alcohol directly supports its use as a privileged building block in medicinal chemistry [1]. Medicinal chemists should select (3-Methyl-2-furyl)methanol over unsubstituted furfuryl alcohol when designing lead compounds with improved lipophilicity and predicted blood-brain barrier permeability, particularly for targets in the central nervous system.

Precision Flavor Formulation: Creating Authentic Coffee and Nutty Notes

Flavor chemists must choose (3-Methyl-2-furyl)methanol specifically for its nutty, coffee-like character, which cannot be replicated by its sweet, fruity 5-methyl isomer . This compound is the definitive ingredient for achieving authentic roasted, nutty, and coffee profiles in food and beverage formulations, as its unique sensory signature stems directly from its regiospecific 3-methyl substitution pattern.

Organic Synthesis Methodology: Expanding Access to 3-Substituted Furans

Synthetic chemists seeking to construct 3-substituted furan libraries should utilize (3-Methyl-2-furyl)methanol as a strategic intermediate. Its ability to undergo Wittig rearrangement to yield both the desired alcohol and a diverse set of 3-substituted furan byproducts provides a divergent synthetic pathway not available with other furfuryl alcohol analogs [2].

Process Chemistry and Purification: Leveraging Distinct Boiling Point for Separation

Process engineers involved in the large-scale synthesis or purification of furan derivatives can exploit the 15.3 °C higher boiling point of (3-Methyl-2-furyl)methanol relative to furfuryl alcohol . This difference facilitates more efficient separation via fractional distillation, allowing for higher yields and purity of the target compound while reducing the risk of cross-contamination with unsubstituted starting materials or byproducts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Methyl-2-furyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.